MFCD12032372

Catalog No.
S6630116
CAS No.
1402172-84-2
M.F
C17H19BFNO2
M. Wt
299.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MFCD12032372

CAS Number

1402172-84-2

Product Name

MFCD12032372

IUPAC Name

2-(2-fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Molecular Formula

C17H19BFNO2

Molecular Weight

299.1 g/mol

InChI

InChI=1S/C17H19BFNO2/c1-16(2)17(3,4)22-18(21-16)12-9-10-20-15(11-12)13-7-5-6-8-14(13)19/h5-11H,1-4H3

InChI Key

JBXKPLKYBFUKEK-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C3=CC=CC=C3F

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C3=CC=CC=C3F
2-(2-Fluorophenyl)pyridine-4-boronic acid pinacol ester, commonly known as FPPB, is a boronic acid derivative widely used in the field of organic synthesis. Due to its versatile nature and unique properties, FPPB has found numerous applications in various fields of research and industry. This paper aims to provide an in-depth analysis of FPPB, outlining its definition, physical and chemical properties, synthesis, characterization, analytical methods, biological properties, toxicity and safety, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
FPPB is a boronic acid ester that is used as a reagent in organic synthesis. It is a white, crystalline solid that has the chemical formula C12H13BFNO2. FPPB is one of the most widely used boronic acid derivatives due to its stability and reactivity. It is often used as a building block in the synthesis of various organic compounds.
FPPB is a white, crystalline solid with a melting point of 220-222°C. Its molecular weight is 243.05 g/mol, and its density is 1.26 g/cm³. FPPB is stable under normal conditions, but it decomposes at high temperatures. It is soluble in common organic solvents, such as methanol, ethanol, and dichloromethane.
FPPB can be synthesized through several methods, including Pd-mediated cross-coupling reactions, borylation reactions, and Suzuki-Miyaura reactions. The most widely used method for the synthesis of FPPB is the Suzuki-Miyaura reaction, which involves the coupling of 2-fluoropyridine-4-boronic acid with pinacol ester in the presence of a palladium catalyst. FPPB can be characterized using various techniques, such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy.
FPPB can be analyzed through various analytical methods, including gas chromatography (GC), high-performance liquid chromatography (HPLC), and liquid chromatography-mass spectrometry (LC-MS). These techniques can be used to identify, quantify, and analyze FPPB and its metabolites.
FPPB has been shown to exhibit various biological properties, including antitumor, antibacterial, antiviral, and antifungal activities. It has been studied extensively for its potential use as an anticancer agent due to its ability to inhibit tumor cell growth and induce apoptosis.
FPPB has low toxicity and is generally considered safe in scientific experiments. However, like all chemicals, it should be handled with care and appropriate safety measures should be taken when working with FPPB.
FPPB has found numerous applications in various fields of research and industry, including organic synthesis, medicinal chemistry, material science, and agriculture. It is commonly used as a building block in the synthesis of various organic compounds, such as pharmaceuticals and agrochemicals.
and potential implications in various fields of research and industry
FPPB continues to be studied extensively due to its versatile nature and unique properties. It has found applications in various fields of research and industry, including drug discovery, biomaterials, and nanotechnology. FPPB has the potential to revolutionize these fields and improve current technologies.
While FPPB has many potential applications, it also has limitations. One of the major limitations of FPPB is its low solubility in water, which can limit its use in aqueous environments. Future research efforts may focus on improving the solubility of FPPB and developing new applications for this versatile compound. Other future directions could include exploring new synthetic methods, studying the mechanism of action of FPPB in various biological systems, and exploring its potential as a catalyst in organic reactions.
In conclusion, FPPB is a versatile boronic acid derivative that has found numerous applications in various fields of research and industry. Its unique properties and stability make it a valuable building block in organic synthesis. While FPPB has some limitations, such as low solubility in water, future research may significantly improve its potential applications and overall impact in various fields.

Hydrogen Bond Acceptor Count

4

Exact Mass

299.1492872 g/mol

Monoisotopic Mass

299.1492872 g/mol

Heavy Atom Count

22

Dates

Modify: 2023-11-23

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